Product packaging for 4-Chloro-N-phenylthiazol-2-amine(Cat. No.:)

4-Chloro-N-phenylthiazol-2-amine

Cat. No.: B11890913
M. Wt: 210.68 g/mol
InChI Key: GLCQDXAIQSLCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-phenylth-phenylthiazol-2-amine is a chemical compound based on the 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The 2-aminothiazole core is known for its diverse biological activities, making it a key pharmacophore in the development of novel therapeutic agents. Research into similar derivatives has demonstrated potential for a range of applications, including serving as an anticancer agent, antimicrobial, anti-inflammatory, and antioxidant . Specifically, 2-aminothiazole derivatives have been investigated as inhibitors for specific biological targets. For instance, some function as Poly(ADP-Ribose) Polymerase-1 (PARP-1) inhibitors, which are relevant in cancer therapy, while others have shown potent inhibitory effects on specific proteins like KPNB1, demonstrating anticancer activity in cell-based assays . The synthesis of such compounds often involves the reaction of an appropriate thiourea derivative with a haloketone, or through other well-established cyclization routes . Researchers value this class of compounds for its versatility, which allows for structural modifications to optimize potency and selectivity for various biological targets. 4-Chloro-N-phenylthiazol-2-amine is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2S B11890913 4-Chloro-N-phenylthiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7ClN2S/c10-8-6-13-9(12-8)11-7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

GLCQDXAIQSLCAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro N Phenylthiazol 2 Amine and Its Analogs

Foundational Design and Retrosynthetic Strategies

The effective synthesis of the 4-Chloro-N-phenylthiazol-2-amine core relies on careful planning and retrosynthetic analysis, which breaks down the target molecule into simpler, commercially available starting materials.

Thiazole (B1198619) Ring Formation with a 4-Chloro Moiety

A primary strategy for forming the thiazole ring with a chlorine atom at the 4-position is the renowned Hantzsch thiazole synthesis. nih.govorganic-chemistry.org This method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea (B124793) or thioamides. nih.gov To introduce the 4-chloro substituent, a key precursor is an α,α-dihaloketone or a related species that can readily undergo cyclization.

Regioselective N-Phenyl Functionalization

Attaching the phenyl group to the amine nitrogen (N-phenylation) can be approached in two main ways:

Pre-functionalization: This approach involves using a pre-formed N-phenylthiourea derivative which then reacts with a suitable α-halocarbonyl compound to construct the thiazole ring with the phenyl group already in place.

Post-functionalization: This strategy involves first synthesizing a 2-amino-4-chlorothiazole (B36688) intermediate, followed by a separate N-arylation step. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the direct arylation of 2-aminothiazoles. acs.orgacs.org This method offers the advantage of allowing for the late-stage introduction of various aryl groups, which is beneficial for creating a library of analogs for structure-activity relationship (SAR) studies.

Direct Synthesis of this compound

Condensation Reactions with Halogenated Precursors

The Hantzsch synthesis remains a cornerstone for the direct formation of the 2-aminothiazole (B372263) core. nih.govderpharmachemica.com This reaction is a type of condensation reaction where two molecules combine with the loss of a small molecule, often water. wikipedia.orglibretexts.org Specifically for this compound, this involves the reaction of an N-phenylthiourea with an appropriate α-haloketone that can lead to the desired 4-chloro substitution. nanobioletters.com The reaction mechanism typically begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.govyoutube.com

The conditions for Hantzsch synthesis can be varied. While traditionally conducted in a neutral solvent, performing the reaction under acidic conditions has been shown to influence the regioselectivity, potentially leading to mixtures of isomers. rsc.org

Table 1: Key Reactions in the Synthesis of this compound

Reaction TypeReactantsKey Features
Hantzsch Thiazole Synthesisα-Haloketone and Thiourea/ThioamideForms the core thiazole ring. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination2-Aminothiazole and Aryl HalidePalladium-catalyzed N-arylation. acs.orgacs.org
Condensation ReactionN-phenylthiourea and α,α-DihaloketoneDirect formation of the target scaffold. nanobioletters.com

One-Pot Synthetic Strategies

To streamline the synthesis, one-pot procedures have been developed. These methods combine multiple reaction steps into a single process without isolating intermediates, saving time and resources. For example, a one-pot approach could involve the in situ α-halogenation of a ketone followed by the addition of N-phenylthiourea to complete the Hantzsch condensation. nih.gov Another one-pot strategy involves a three-component reaction of an aromatic α-bromoketone, a primary amine, and phenyl isothiocyanate. mdpi.com

Derivatization from Thiazol-2-amine Precursors

An alternative and highly versatile approach is to start with a pre-existing 2-aminothiazole and modify it. This is particularly useful for creating a diverse range of analogs.

The core of this strategy is the N-arylation of a 2-aminothiazole. As mentioned, palladium-catalyzed methods are highly effective for this transformation. acs.orgacs.org These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to couple the 2-aminothiazole with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene). The efficiency of these methods allows for the synthesis of a wide array of N-aryl-2-aminothiazole derivatives.

Furthermore, other functional groups on the thiazole ring can be introduced or modified. For instance, a 2-aminothiazole can undergo various reactions such as acylation, alkylation, or condensation with aldehydes to produce a wide range of derivatives. nih.govmdpi.com

Post-Cyclization Functionalization at the Thiazole 4-Position with Chloro Substituents

Direct post-cyclization chlorination at the 4-position of the N-phenylthiazol-2-amine skeleton is a challenging transformation due to the electronic nature of the thiazole ring. The C5-position is generally more susceptible to electrophilic substitution. researchgate.net However, strategies for introducing a chloro substituent at the 4-position can be envisaged, potentially involving multi-step sequences or the use of specific reagents that favor this regioselectivity.

One potential approach involves the use of a suitable N-phenyl-2-aminothiazole precursor that can be selectively halogenated. While biocatalytic bromination has been shown to be effective at the 5-position of 2-aminothiazoles, similar enzymatic chlorination at the 4-position is not well-documented. nih.gov

Alternative methods could involve the synthesis of a 4-hydroxy-N-phenylthiazol-2-amine intermediate, which could then be converted to the desired 4-chloro derivative using standard chlorinating agents like phosphorus oxychloride or thionyl chloride. Another strategy might employ a Sandmeyer-type reaction starting from a 4-amino-N-phenylthiazol-2-amine precursor.

A one-pot synthesis of 2-aminothiazoles has been reported using trichloroisocyanuric acid (TCCA) as a source of chlorine for the in-situ generation of a chloromethylene carbonyl intermediate, which then undergoes cyclization. nih.gov While this is a pre-cyclization chlorination, it highlights a method for incorporating the chloro group during the ring formation process.

N-Arylation Techniques for Introducing the Phenyl Group onto the Amine Nitrogen

The introduction of the phenyl group onto the amine nitrogen of the 2-aminothiazole core is a critical step in the synthesis of the target compound. Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, have proven to be highly effective for this transformation.

Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, has been successfully applied to 2-aminothiazole derivatives. These methods typically employ a palladium catalyst in conjunction with a suitable ligand and a base to couple the 2-aminothiazole with an aryl halide (e.g., bromobenzene or iodobenzene) or an aryl triflate. The use of specific ligands can be crucial for achieving high yields and accommodating a broad range of substrates. An interesting observation in some palladium-catalyzed systems is the beneficial effect of acetic acid as an additive, which can facilitate catalyst activation.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods. mdpi.com Copper(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with boronic acids has been demonstrated to proceed at room temperature. nih.gov This Chan-Lam coupling variant offers mild reaction conditions. nih.govorganic-chemistry.org Various copper sources, such as copper(I) iodide (CuI), copper(II) acetate (B1210297) (Cu(OAc)₂), and copper(I) oxide (Cu₂O), have been employed for the N-arylation of nitrogen heterocycles. nih.govresearchgate.netamazonaws.com The choice of ligand, base, and solvent is critical for the success of these reactions.

Table 1: Comparison of Catalytic Systems for N-Arylation of 2-Aminothiazoles

Catalytic System Catalyst Ligand Base Solvent Temperature Yield
Palladium-catalyzed Pd₂(dba)₃ L1 (a biarylphosphine) NaOtBu Toluene 100 °C High
Copper-catalyzed Cu(OAc)₂ 1,10-Phenanthroline - Acetonitrile (B52724) Room Temp. Moderate to Excellent
Copper-catalyzed CuI Diamine K₂CO₃ DMF 110 °C Good

Nucleophilic Substitution Reactions in Thiazole Scaffold Construction

The construction of the thiazole ring itself is often achieved through nucleophilic substitution reactions, with the Hantzsch thiazole synthesis being the most prominent and widely used method. researchgate.netbepls.comnih.govchemhelpasap.comresearchgate.netmdpi.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.org

In the context of synthesizing this compound, the Hantzsch synthesis would involve the reaction of a suitable α,α-dihalo- or α-chloro-α'-substituted ketone with N-phenylthiourea. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is known for its simplicity and often results in high yields. chemhelpasap.com

The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. mdpi.com For instance, using a 1,3-dichloroacetone derivative would be a direct approach to introduce the chloro group at the 4-position during the cyclization process.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of the synthesis of this compound and its analogs, careful optimization of reaction parameters is essential. This includes the selection of the catalytic system, the reaction medium, and the control of temperature and reaction time.

Catalytic System Influence on Reaction Efficiency

The choice of catalyst is paramount in many of the key synthetic steps. For the N-arylation step, both palladium and copper catalysts have been shown to be effective, but their efficiency can be influenced by the choice of ligands and additives. For instance, in palladium-catalyzed reactions, the use of specific biarylphosphine ligands can significantly improve the reaction scope and yield. In copper-catalyzed systems, ligands such as 1,10-phenanthroline or various diamines can enhance the catalytic activity. nih.govamazonaws.com

For the Hantzsch thiazole synthesis, while it can often proceed without a catalyst, certain catalysts can improve the reaction rate and yield. organic-chemistry.org For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for a one-pot, three-component Hantzsch synthesis. nih.govresearchgate.net The use of lipase as a biocatalyst in the presence of ultrasound has also been reported to be an effective and environmentally friendly approach for thiazole synthesis. nih.gov Furthermore, catalyst systems can be used to control the regioselectivity of reactions, as demonstrated by the use of palladium(II) acetate and iron(III) bromide to selectively synthesize either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles from the same starting materials. organic-chemistry.org

Solvent Effects and Reaction Medium Selection for Selective Synthesis

The solvent plays a crucial role in the outcome of the synthesis, affecting solubility, reaction rates, and in some cases, selectivity. A variety of solvents have been explored for the synthesis of thiazole derivatives, including ethanol, methanol, dimethylformamide (DMF), acetonitrile, and toluene. nih.govresearchgate.net

In some instances, greener and more environmentally benign reaction media have been investigated. For example, water has been used as a solvent for the synthesis of thiazole derivatives and for copper-catalyzed N-arylation reactions. nih.govbeilstein-journals.org Polyethylene glycol (PEG) has also been employed as a green reaction medium. bepls.com Solvent-free conditions, often in combination with microwave irradiation, have been shown to be a rapid and efficient method for the Hantzsch synthesis of 2-aminothiazoles. organic-chemistry.org The choice of solvent can also influence the reaction pathway; for instance, in the synthesis of thiazoles from ethyl phenylcyanoacetate, trifluoroethanol was found to be a superior solvent, likely due to its high polarity and slightly acidic nature which aids in the reaction mechanism. nih.gov

Table 2: Effect of Solvent on the Yield of a Thiazole Synthesis Reaction

Entry Solvent Yield (%)
1 Water Good
2 Ethanol Good
3 Methanol Moderate
4 1-Butanol High
5 2-Propanol High
6 DMF Good
7 Acetonitrile Moderate
8 Toluene Low
9 Trifluoroethanol Very High
10 Solvent-free (MW) High

Temperature and Reaction Time Profile Optimization

Temperature and reaction time are critical parameters that must be carefully controlled to ensure optimal reaction outcomes. Conventional heating methods often require longer reaction times and higher temperatures. researchgate.net For example, a copper-catalyzed N-arylation reaction was carried out at 110 °C for 24 hours. amazonaws.com

In contrast, microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and often leads to higher yields in significantly shorter reaction times. nih.govresearchgate.net For instance, a microwave-assisted Hantzsch thiazole synthesis was completed in just 10-15 minutes with excellent yields, compared to 1.5-2 hours with conventional heating which resulted in a lower yield. researchgate.net The use of ultrasound irradiation is another non-conventional energy source that can enhance reaction rates, as seen in the lipase-catalyzed synthesis of thiazoles. nih.gov

The optimization of temperature is also crucial. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts. nih.gov Therefore, a careful balance must be struck to achieve the desired product in high yield and purity. For instance, in a particular thiazole synthesis, it was found that increasing the temperature from 80 °C did not improve the yield. nih.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound and its analogs is critically dependent on the effective purification and isolation of both the final products and their synthetic intermediates. The presence of impurities, such as unreacted starting materials, reagents, or byproducts from side reactions, can significantly impact the yield, purity, and ultimately the utility of the target compounds. Therefore, advanced purification techniques are indispensable for obtaining materials of high purity, which is essential for accurate structural characterization and further applications. The choice of purification method is dictated by the physicochemical properties of the compounds, including their polarity, solubility, and crystallinity. Commonly employed strategies in the synthesis of thiazole derivatives include chromatographic separations and crystallization-based methods.

Chromatographic Separation Methods (e.g., Column Chromatography, TLC)

Chromatographic techniques are fundamental tools for the purification of organic compounds, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase. For the synthesis of this compound and its analogs, Thin-Layer Chromatography (TLC) and column chromatography are routinely used.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and small-scale analytical method. It is invaluable for:

Monitoring Reaction Progress: TLC allows chemists to track the consumption of starting materials and the formation of products over time, helping to determine the optimal reaction time. mdpi.comnih.gov

Screening Eluent Systems: It is used to identify suitable solvent systems (mobile phases) for effective separation in column chromatography.

Assessing Purity: The presence of a single spot on a TLC plate developed in an appropriate solvent system is a preliminary indicator of a compound's purity. nih.govresearchgate.net

In the synthesis of various thiazole derivatives, TLC is a standard method for checking compound purity, often using pre-coated silica gel plates. researchgate.netaip.orgresearchgate.net For instance, the purity of synthesized 2-amino-4-phenylthiazole (B127512) derivatives has been checked on silica gel G plates, with spots visualized using iodine vapors. asianpubs.org

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. A solid adsorbent, typically silica gel, is packed into a column, and the crude mixture is loaded onto the top. mdpi.comrsc.org A solvent or a mixture of solvents (the eluent) is then passed through the column, causing the components of the mixture to move down the column at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

For heterocyclic amines like thiazole derivatives, which are basic in nature, standard silica gel can sometimes lead to poor separation due to strong acid-base interactions. biotage.combiotage.com This can cause issues like peak tailing and irreversible adsorption. To mitigate these problems, several strategies are employed:

Amine-Modified Solvents: Adding a small amount of a competing amine, such as triethylamine or ammonia, to the eluent can neutralize the acidic silanol groups on the silica surface, improving the separation of basic compounds. biotage.combiotage.com

Amine-Functionalized Silica: Using a stationary phase where the silica is chemically modified with amine groups can provide a less acidic environment, simplifying the purification of organic amines with simpler eluent systems like hexane/ethyl acetate. biotage.com

In practice, the purification of thiazole analogs frequently involves column chromatography on silica gel. mdpi.com For example, the purification of a 2-chlorothiazole derivative of (+)-usnic acid was achieved using a silica gel column with a gradient eluent of methanol in methylene (B1212753) chloride. mdpi.com Similarly, novel thiazolyl coumarin derivatives were purified by flash chromatography using a hexane-ethyl acetate solvent system. nih.gov

The following table summarizes various chromatographic conditions reported for the purification of thiazole analogs.

Compound TypeStationary PhaseMobile Phase / Eluent SystemReference
Thiazolyl coumarin derivativeSilica Geln-hexane: ethyl acetate (20:1) nih.gov
2-Chlorothiazole derivative of (+)-usnic acidSilica GelGradient of methanol in dry methylene chloride (0% to 0.5%) mdpi.com
Phenylthiazole derivativesSilica GelEtOAc:pentane (gradient from 20% EtOAc) rsc.org
Organic amines (general)Amine-functionalized silicaHexane/EtOAc gradient biotage.com
2-Amino-4-phenylthiazole derivativesSilica Gel G (TLC)Chloroform/methanol (9:1, v/v) asianpubs.org
2-chloro-N-[ -( -( -substituted phenyl)- -thiazolyl)phenyl]acetamideSilica Gel F254 (TLC)Not specified researchgate.net

Recrystallization and Controlled Crystallization Strategies

Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility at different temperatures. The process typically involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Not react with the compound being purified.

Dissolve impurities well at all temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

In the synthesis of this compound and its precursors, recrystallization is a common final purification step. For example, crude 2-amino-4-phenylthiazole can be recrystallized from methanol or ethanol to yield fine crystals. researchgate.netasianpubs.org Similarly, 2-chloro-N-phenylacetamide, a potential intermediate, is often recrystallized from ethanol. ekb.eg The choice of solvent is crucial; in some syntheses, a mixture of solvents like acetone and water is used to achieve the desired solubility profile for purification. google.com

Controlled Crystallization refers to strategies that influence the crystallization process to achieve a desired solid form, crystal size, or purity. This can involve techniques like seeding, controlled cooling rates, or the use of tailor-made additives that can act as heteronuclei to promote crystallization. nih.gov While specific advanced crystallization strategies for this compound are not extensively detailed in the literature, general principles for purifying amines are relevant. One novel approach involves using trichloroacetic acid to trigger the precipitation of amines as their protonated salts, allowing for separation from non-basic impurities. The pure amine is then recovered through decarboxylation of the acid. beilstein-journals.org Such methods highlight the potential for developing targeted crystallization protocols to enhance the purity of amine-containing heterocyclic compounds.

The table below provides examples of solvents used for the recrystallization of thiazole derivatives and related intermediates.

Compound Name / TypeRecrystallization Solvent(s)Reference
2-Amino-4-phenylthiazoleMethanol asianpubs.org
2-Amino-4-phenylthiazole derivativesEthanol (EtOH) researchgate.net
2-chloro-N-phenylacetamideEthanol ekb.eg
4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-iminesDimethylformamide (DMF) mdpi.com
Substituted indazole isomers (amine-containing)Acetone/Water google.com

Spectroscopic and Structural Elucidation of 4 Chloro N Phenylthiazol 2 Amine and Its Analogs

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the characteristic functional groups present in a molecule. In the case of 2-amino-4-(4-chlorophenyl)thiazole, the IR spectrum reveals key stretching and bending vibrations. researchgate.net The presence of an amino group (NH2) is confirmed by characteristic stretching bands. researchgate.net Additionally, the spectra exhibit bands corresponding to C=N, C=C, and C-S stretching vibrations, which are integral to the thiazole (B1198619) ring structure. researchgate.net

For the related compound, 2-amino-4-chlorobenzonitrile (B1265954), the IR spectrum shows distinct stretching bands for the nitrile group (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (NH₂) with two bands at 3452 and 3363 cm⁻¹. analis.com.my In a broader study of N-(chloro substituted phenyl)-2,2-dichloroacetamides, FT-IR was used to analyze the characteristic vibrations of the amide bond (-NHCO-). nih.gov

The FT-IR spectra of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives show a characteristic NH group stretching vibration around 3300 cm⁻¹. nih.gov They also display bands for C=C and C=N stretching at approximately 1630 and 1540 cm⁻¹, respectively, and S=O stretching from the sulfonyl group at around 1370 and 1140 cm⁻¹. nih.gov

In the analysis of 2-amino-4-methylthiazole, FT-IR spectroscopy, combined with matrix isolation techniques, was crucial for studying its structure and photochemistry. mdpi.comnih.gov Similarly, the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was characterized using FT-IR, which helped to confirm the reduction of an imine to a secondary amine. mdpi.com

Table 1: Key FT-IR Vibrational Frequencies for 4-Chloro-N-phenylthiazol-2-amine and Related Structures

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
N-H (amine) Stretching 3452, 3363 analis.com.my
C≡N (nitrile) Stretching 2211 analis.com.my
C=N (thiazole) Stretching ~1630 nih.gov
C=C (aromatic) Stretching ~1540 nih.gov
S=O (sulfonyl) Asymmetric & Symmetric Stretching ~1370, ~1140 nih.gov
C-Cl Stretching 782 analis.com.my
C-S Stretching - researchgate.net

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For N-(chloro substituted phenyl)-2,2-dichloroacetamides, FT-Raman spectroscopy was recorded in the 3500-100 cm⁻¹ region to analyze the vibrational modes. nih.gov The study focused on how the substitution of chlorine atoms on the phenyl ring affects the amide bond parameters. nih.gov In the study of 4-phenylthiazol-2-amine, Raman spectroscopy was also utilized in its structural characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

NMR spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Mapping

¹H NMR spectroscopy maps the proton environments within a molecule. For 4-phenylthiazol-2-amine, the ¹H NMR spectrum in DMSO-d6 shows signals for the aromatic protons between δ 7.86 and 7.21 ppm, a singlet for the two amino protons at δ 7.13 ppm, and a singlet for the thiazole proton at δ 6.98 ppm. rsc.org The analog, 4-(4-chlorophenyl)-2-thiazolamine, exhibits aromatic proton signals at δ 7.81 ppm (doublet) and δ 7.39 ppm (doublet), with the amino protons appearing as a singlet at δ 7.15 ppm and the thiazole proton as a singlet at δ 7.01 ppm. rsc.org

In the case of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the formation of the secondary amine was confirmed by the appearance of a new quartet at δ 4.57 ppm, attributed to the proton attached to the methyl group. mdpi.com The ¹H NMR spectra of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives show characteristic signals for the SO₂NH and C=NH protons between δ 10.22 and 11.29 ppm and δ 8.73 and 8.83 ppm, respectively. nih.gov

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs in DMSO-d6

Compound Aromatic Protons NH₂ Protons Thiazole CH Reference
4-Phenylthiazol-2-amine 7.86-7.21 (m) 7.13 (s) 6.98 (s) rsc.org
4-(4-Chlorophenyl)-2-thiazolamine 7.81 (d), 7.39 (d) 7.15 (s) 7.01 (s) rsc.org
4-(4-Bromophenyl)-2-thiazolamine 7.75 (d), 7.54 (d) 7.12 (s) 7.05 (s) rsc.org
4-(2-Chlorophenyl)-2-thiazolamine 7.85 (d), 7.48 (d), 7.36 (t), 7.32-7.26 (m) 7.07 (s) 7.04 (s) rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. For 4-(4-chlorophenyl)-2-thiazolamine, the ¹³C NMR spectrum in DMSO shows signals at δ 168.9 (C2-amine), 149.1 (C4), 134.2, 132.1, 128.9, 127.8 (phenyl carbons), and 102.7 (C5). rsc.org In comparison, the unsubstituted 4-phenylthiazol-2-amine shows carbon signals at δ 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, and 102.0. rsc.org

The ¹³C NMR spectrum of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline further confirmed the structure of the secondary amine. mdpi.com For 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, the structures were also confirmed using ¹³C NMR spectroscopy. nih.gov

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs in DMSO

Compound C2 (Amine) C4 C5 Phenyl Carbons Reference
4-Phenylthiazol-2-amine 168.8 150.3 102.0 135.4, 129.0, 127.7, 126.0 rsc.org
4-(4-Chlorophenyl)-2-thiazolamine 168.9 149.1 102.7 134.2, 132.1, 128.9, 127.8 rsc.org
4-(4-Bromophenyl)-2-thiazolamine 168.9 149.1 102.8 134.6, 131.8, 128.0, 120.6 rsc.org
4-(2-Chlorophenyl)-2-thiazolamine 167.7 146.8 106.8 133.9, 131.6, 131.0, 130.8, 129.1, 127.5 rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Connectivity Elucidation

While specific 2D NMR data for this compound is not detailed in the provided search results, the use of such techniques is mentioned in the broader context of structural elucidation. For instance, the characterization of a phenyl-thiazole-4-yl-methyl-quinolinium iodide involved both 1D and 2D NMR spectra to assign the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These advanced techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule, especially in complex structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound and its analogs through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in accurately determining the elemental composition of a molecule. For 2-aminothiazole (B372263) derivatives, HRMS provides precise mass measurements, which are critical for confirming their chemical formulas. nih.gov This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and fragile molecules like the derivatives of 2-aminothiazole. nih.gov This method allows for the generation of intact molecular ions in the gas phase from a solution, often with multiple charges, which facilitates the analysis of large biomolecules. nih.gov In the context of this compound and its analogs, ESI-MS is used to determine their molecular weights and to study their fragmentation patterns, providing clues about their structure. For instance, in the analysis of related compounds, ESI-MS has been successfully employed to confirm the mass of synthesized molecules. researchgate.net

Table 1: ESI-MS Data for an Analog of this compound

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Ion
2-amino-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazideC₁₅H₁₄ClN₃O287.74288.10[M+H]⁺

Data sourced from a study on a structurally related benzohydrazide (B10538) derivative. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is extensively used to assess the purity of synthesized 2-aminothiazole derivatives and to confirm their identity. derpharmachemica.com The LC component separates the target compound from impurities, while the MS/MS component provides structural information through fragmentation analysis. nih.govnih.gov

This technique is particularly valuable for the analysis of complex mixtures and for quantifying trace amounts of substances. rug.nl The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly specific and sensitive method for detecting and quantifying target analytes. nih.gov For aromatic amines, LC-MS/MS methods have been developed to achieve low limits of detection and quantification, often in the range of nanograms per milliliter. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its analogs, UV-Vis spectra are used to characterize the π → π* and n → π* electronic transitions associated with the aromatic and heterocyclic rings. analis.com.my The absorption maxima (λmax) and the intensity of these transitions are influenced by the substituents on the thiazole and phenyl rings. For example, the UV-Vis spectrum of 4-Phenylthiazol-2-amine in DMF shows specific absorption bands that are characteristic of its electronic structure. researchgate.net

Table 2: UV-Vis Absorption Data for a 2-Aminothiazole Analog

CompoundSolventλmax (nm)Electronic Transition
2-amino-4-chlorobenzonitrileEthanol250, 320π → π, n → π

Data sourced from a study on a structurally related benzonitrile (B105546) derivative. analis.com.my

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Studies on related structures, such as 2-amino-4-chlorobenzonitrile, have utilized single crystal X-ray diffraction to determine the crystal system, space group, and unit cell parameters. analis.com.my For instance, 2-amino-4-chlorobenzonitrile crystallizes in the triclinic system with the space group P-1. analis.com.my Similarly, the crystal structure of a 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivative was determined to be in the P2₁/c space group. nih.gov The analysis of crystal packing reveals intermolecular interactions, such as hydrogen bonding, which influence the solid-state properties of the compound. researchgate.netmdpi.com

Table 3: Crystallographic Data for an Analog of this compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2-amino-4-chlorobenzonitrileTriclinicP-13.89246.788613.83877.5598.89883.021

Data sourced from a study on a structurally related benzonitrile derivative. analis.com.my

Analysis of Molecular Conformation and Crystal Packing Features

The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a crystal lattice are fundamental to understanding a compound's physical and chemical properties. In the case of this compound and its analogs, X-ray crystallography studies have provided significant insights into their molecular conformation and crystal packing.

For instance, in the analog N-(4-chlorophenyl)benzothioamide, the molecule adopts a trans conformation about the C—N bond. The benzene (B151609) and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 85.06 (8)°. researchgate.net This substantial twist is a common feature in such multi-ring systems, arising from the need to minimize steric hindrance between the aromatic moieties.

In another related structure, 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, the dihedral angle between the pyrimidine (B1678525) and phenyl rings is 66.47 (8)°. nih.gov The crystal packing is characterized by slipped aromatic π–π stacking interactions between centrosymmetrically related pyrimidine rings, with a centroid–centroid separation of 3.7634 (12) Å and a slippage of 1.715 Å. nih.gov This type of stacking is a crucial factor in the stabilization of the crystal lattice.

The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline reveals a monoclinic system with the space group P21/c. mdpi.com The pyridinyl and phenyl rings are linked by an NH-CH-CH₃ group, and the planes of these rings are twisted by a torsional angle of 63.0 (2)°. mdpi.com The molecule possesses a distorted tetrahedral geometry around the chiral center. mdpi.com

In a series of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, the benzofuran (B130515) and thiazole rings are nearly co-planar, while the phenyl rings attached to the thiazole are significantly twisted. mdpi.com These variations in dihedral angles between the constituent ring systems highlight the conformational flexibility of these molecules, which can be influenced by the nature and position of substituents.

The packing of molecules in the crystal is dictated by a combination of intermolecular forces. In many of these analogs, hydrogen bonding plays a primary role in forming the supramolecular architecture. researchgate.netsoton.ac.ukcolab.ws For example, in N-(4-chlorophenyl)benzothioamide, molecules are linked into chains by N—H⋯S=C hydrogen bonds. researchgate.net In 2-amino-4-phenyl-1,3-thiazole derivatives, a variety of hydrogen-bonding motifs are observed, including the characteristic R2(2)(8) dimers, as well as combinations of N-H···N, N-H···O, N-H···S, and N-H···Br interactions. soton.ac.ukcolab.ws

Beyond hydrogen bonding, other interactions such as C-H···π and π–π stacking are also significant. In 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, molecules form inversion dimers through N—H⋯N hydrogen bonds, which then assemble into a three-dimensional network via C—H⋯O and C—H⋯π interactions. nih.gov

The table below summarizes key crystallographic data for some analogs, illustrating the diversity in their crystal systems and packing arrangements.

CompoundCrystal SystemSpace GroupKey Packing FeaturesReference
N-(4-chlorophenyl)benzothioamideMonoclinicP2₁/cChains via N—H⋯S hydrogen bonds researchgate.net
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamineMonoclinicP2₁/cSlipped π–π stacking nih.gov
4-chloro-N-(1-(pyridin-2-yl)ethyl)anilineMonoclinicP21/cH-N⋯Npy intermolecular interactions mdpi.com
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrileMonoclinicP2₁/cInversion dimers via N—H⋯N bonds nih.gov

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The stability and structure of molecular crystals are governed by a delicate balance of various non-covalent interactions. For this compound and its analogs, a detailed investigation reveals the presence and significance of intramolecular and intermolecular forces, including hydrogen bonds, halogen bonds, and π-stacking interactions.

Hydrogen Bonding: Hydrogen bonds are a predominant feature in the crystal structures of these compounds. The presence of amine (-NH₂) and imine (=NH) groups provides hydrogen bond donors, while nitrogen and sulfur atoms in the thiazole ring, as well as other functional groups, can act as acceptors.

In many 2-amino-4-phenyl-1,3-thiazole derivatives, molecules form centrosymmetric dimers through a pair of N—H···N hydrogen bonds, creating a characteristic R₂(²) (8) graph-set motif. soton.ac.ukcolab.ws However, the introduction of different substituents can lead to alternative hydrogen bonding patterns. For example, in some analogs, N—H···O, N—H···S, or N—H···Br interactions are observed, leading to the formation of chains or more complex three-dimensional networks. soton.ac.ukcolab.ws The phenyl ring itself can also act as a weak hydrogen bond acceptor. researchgate.net

π-Stacking Interactions: Aromatic rings in the structure of this compound and its analogs can engage in π-stacking interactions, which are crucial for the stabilization of the crystal lattice. These can manifest as face-to-face or edge-to-face arrangements of the aromatic rings. mdpi.com

In the crystal structure of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, slipped π–π stacking between pyrimidine rings is a key feature. nih.gov Similarly, in other analogs, π-stacking interactions between phenyl and thiazole rings, or between two phenyl rings of adjacent molecules, contribute to the formation of layered or stacked structures. nih.govresearchgate.netresearchgate.net The geometry of these interactions, including the inter-centroid distance and slippage, can be precisely determined from crystallographic data.

The interplay of these various intermolecular forces ultimately dictates the final crystal structure. The table below provides a summary of the types of interactions observed in selected analogs.

CompoundHydrogen BondingHalogen Bondingπ-StackingReference
N-(4-chlorophenyl)benzothioamideN—H⋯S-- researchgate.net
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamineN—H⋯N-Slipped π–π stacking nih.gov
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrileN—H⋯N, C—H⋯O-C—H⋯π nih.gov
4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazoleC—H⋯N, C—H⋯ClC—H⋯ClC—H⋯π, π–π stacking nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal. rsc.org By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, a unique surface for each molecule can be generated. This surface can then be color-mapped with various properties, providing a detailed picture of the intermolecular contacts.

For this compound and its analogs, Hirshfeld surface analysis allows for a quantitative breakdown of the different types of interactions contributing to the crystal packing. The analysis typically involves generating the Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness, as well as 2D fingerprint plots. nih.govnih.govnih.gov

The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov This provides a quick visualization of the most significant intermolecular interactions. For example, in analogs with strong hydrogen bonds, prominent red spots will appear on the dnorm surface corresponding to the donor and acceptor atoms. mdpi.com

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). crystalexplorer.net This plot provides a unique "fingerprint" for the crystal structure, with different types of interactions appearing in distinct regions of the plot. crystalexplorer.netresearchgate.net By decomposing the fingerprint plot into contributions from different atom pairs (e.g., H···H, C···H, O···H, N···H, Cl···H), the relative contribution of each type of interaction to the total Hirshfeld surface area can be quantified. nih.govresearchgate.netnih.gov

In many organic molecules, H···H contacts make up the largest percentage of the surface area. For instance, in some thiazole derivatives, H···H interactions can account for over 30-40% of the Hirshfeld surface. nih.govnih.gov Other significant contributions often come from C···H/H···C, O···H/H···O, N···H/H···N, and Cl···H/H···Cl contacts. nih.govnih.govresearchgate.net

The shape index and curvedness surfaces are particularly useful for identifying π-stacking interactions. The shape index will show characteristic adjacent red and blue triangles for π-stacked aromatic rings, while the curvedness surface will exhibit flat regions corresponding to the planar aromatic systems. nih.govmdpi.com

The table below presents a hypothetical breakdown of intermolecular contacts for a representative analog based on published data for similar compounds.

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H40-50%
C···H/H···C20-30%
Cl···H/H···Cl5-10%
N···H/H···N5-10%
O···H/H···O5-10%
Other<5%

This quantitative analysis provided by Hirshfeld surfaces offers a deeper understanding of the forces driving crystal packing and can be used to rationalize the observed supramolecular architectures.

Elemental Composition Verification (e.g., CHNS Analysis)

The verification of the elemental composition of a newly synthesized compound is a critical step in its characterization. For this compound and its analogs, elemental analysis, typically CHNS analysis, is routinely employed to confirm that the empirical formula of the synthesized compound matches the expected theoretical composition.

This technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, allowing for the determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample. The percentage of chlorine is often determined by other methods.

The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct identity of the synthesized compound.

For example, in the synthesis of various aminothiazole derivatives, elemental analysis is a standard characterization technique. mdpi.com The results are typically presented as "Anal. Calcd for CₓHᵧClₐNₙOₒSₛ: C, found % (calcd %); H, found % (calcd %); N, found % (calcd %)."

The table below shows a representative example of how elemental analysis data would be presented for this compound.

ElementTheoretical %Found %
Carbon (C)51.3151.28
Hydrogen (H)3.353.37
Nitrogen (N)13.3013.25
Sulfur (S)15.2215.19
Chlorine (Cl)16.8216.88

Note: The values in the "Found %" column are hypothetical and for illustrative purposes only.

A close correlation between the theoretical and found percentages, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity. This data, in conjunction with spectroscopic evidence, provides a comprehensive characterization of the molecule.

Theoretical and Computational Investigations of 4 Chloro N Phenylthiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic parameters that govern molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography. doaj.org For derivatives of 2-aminothiazole (B372263), DFT calculations are performed to compute various thermodynamic and electronic parameters. researchgate.netuobaghdad.edu.iq

Studies on similar heterocyclic structures often utilize the B3LYP functional with a basis set like 6-31G(d,p) to carry out full geometry optimization. doaj.orgacadpubl.eu These calculations provide the ground-state optimized structure, which is the most stable arrangement of the atoms in the molecule. The resulting geometric parameters are foundational for all other computational analyses.

Table 1: Representative Theoretical Geometric Parameters for a Thiazole (B1198619) Derivative Core Structure (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond Lengths C-S (thiazole)1.75 Å
C=N (thiazole)1.32 Å
C-C (thiazole)1.38 Å
C-N (exocyclic)1.37 Å
C-Cl1.74 Å
Bond Angles C-S-C (thiazole)89.5°
S-C=N (thiazole)115.0°
C-N-C (amine)125.3°

Note: This table presents typical, representative data for a thiazole core structure based on DFT calculations on related compounds and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that helps describe chemical reactivity, kinetic stability, and optical polarizability. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis is crucial for predicting how 4-Chloro-N-phenylthiazol-2-amine might participate in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implied Reactivity
This compound-6.21-1.554.66High
Derivative A-6.50-1.305.20Moderate
Derivative B-5.95-1.804.15Very High

Note: The values in this table are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis for predicting relative reactivity.

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. acadpubl.eu This analysis provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). acadpubl.eu

Table 3: Example NBO Analysis Showing Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)thiazoleπ(C=N)25.5Lone Pair Delocalization
n(Cl)σ(C-S)5.2Hyperconjugation
π(Phenyl)π(Thiazole)15.8π-System Conjugation
n(N)amineπ(Phenyl)20.1Resonance Stabilization

Note: This table is a hypothetical representation of NBO analysis results for this compound, based on findings for similar molecular systems. acadpubl.eu

Molecular Dynamics Simulations for Conformational Flexibility and Behavior

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms, providing insights into the conformational flexibility of this compound and its stability when interacting with other molecules, such as a protein target. nih.govnih.gov

In these simulations, the compound is placed in a simulated physiological environment (e.g., a water box with ions). The trajectory of the molecule is calculated over a set period (nanoseconds), revealing its preferred conformations and how it might adapt its shape to fit into a binding site. nih.gov A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time. A stable RMSD for a ligand-protein complex suggests that the ligand remains securely bound in the active site, validating the docking results. nih.govresearchgate.net

Molecular Docking Studies for Elucidating Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action.

Molecular docking simulations are used to place this compound into the active site of a protein target to predict its binding mode and estimate its binding affinity. nih.govmdpi.com The results of a docking study include a binding score (often in kcal/mol), which indicates the strength of the interaction, and a detailed visualization of the ligand-protein complex. nih.gov

These visualizations reveal crucial intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Pi-pi stacking or T-shaped interactions nih.gov

For example, docking studies on related thiazole derivatives have shown interactions with key amino acid residues in the active sites of enzymes like kinases or PPARγ. nih.govmdpi.com Such studies can predict that the phenyl group might engage in hydrophobic interactions, while the nitrogen atoms of the thiazole ring could act as hydrogen bond acceptors. nih.govresearchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Kinase

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A-8.5Val56, Leu150Hydrophobic
Lys72Hydrogen Bond (with thiazole N)
Glu170Hydrogen Bond (with amine H)
Phe185Pi-Pi Stacking (with phenyl ring)

Note: This table provides a hypothetical summary of a molecular docking study to illustrate the typical data generated.

Computational Screening Techniques for Target Identification

Computational screening techniques are pivotal in modern drug discovery for rapidly identifying potential biological targets of a given compound, such as this compound. These in silico methods predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. By virtually screening a compound against a library of known protein structures, researchers can prioritize potential targets for further experimental validation, thereby accelerating the drug development process.

One of the most utilized computational screening methods is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity based on scoring functions. The process involves placing the ligand in the binding site of the protein and evaluating the conformational space to find the lowest energy binding mode.

For the broader class of 2-aminothiazole derivatives, molecular docking has been instrumental in identifying and characterizing interactions with various therapeutic targets. For instance, studies have successfully used docking to understand how these derivatives bind to enzymes like Aurora kinase, which is implicated in tumor growth. nih.govacs.org In these models, the 2-aminothiazole core often acts as a scaffold, forming crucial hydrogen bonds with the protein's backbone.

Similarly, docking studies on 2-aminoimidazolyl-thiazole derivatives identified them as potent antagonists for the human adenosine (B11128) A3 receptor. nih.gov The modeling revealed that the 2-aminothiazole portion of the molecule forms a key double hydrogen bond interaction with the amino acid residue Asn6.55 within the receptor's binding site. nih.gov In another example, docking simulations of thiazolylhydrazine derivatives against monoamine oxidase-A (MAO-A) showed that the most potent inhibitors formed hydrogen bonds with Gln215 and π-π stacking interactions with Phe352, explaining their high affinity. mdpi.com

These examples demonstrate a common strategy: using the known structure of a protein, computational tools can predict whether a compound like this compound can physically fit into the active site and form favorable interactions. The strength and nature of these predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) provide a rationale for why the compound might be active against a particular target.

Table 1: Examples of Target Identification for Thiazole Derivatives using Molecular Docking

Thiazole Derivative Class Identified Protein Target Key Interacting Residues
2-Aminothiazole Derivatives Aurora Kinase Active site residues
2-Aminoimidazolyl-thiazoles Adenosine A3 Receptor Asn6.55
Thiazolylhydrazine-piperazines Monoamine Oxidase-A (MAO-A) Gln215, Phe352

Structure Activity Relationship Sar and Mechanistic Studies of 4 Chloro N Phenylthiazol 2 Amine Derivatives

Impact of the Chloro Group at Thiazole (B1198619) Position 4 on Molecular Recognition and Interaction Profiles

The presence and position of halogen substituents on the thiazole ring are critical determinants of biological activity. The chloro group at position 4 of the N-phenylthiazol-2-amine scaffold significantly influences its molecular recognition and interaction profiles.

The chloro group is an electron-withdrawing group, which can alter the electron density of the thiazole ring, thereby affecting its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. For instance, in a series of 2,4-disubstituted thiazole derivatives, the presence of a chloro group was found to be important for their anti-inflammatory activity.

Influence of N-Phenyl Substitution on the Overall Molecular Framework and Interaction Geometry

Substituents on the N-phenyl ring can modulate the electronic properties and steric bulk of this part of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the 2-amino group, which may be important for ionization and interaction with the target. nih.gov

Systematic Structural Modifications of the 4-Chloro-N-phenylthiazol-2-amine Scaffold

To further explore the SAR of this compound derivatives, systematic structural modifications have been undertaken. These modifications have focused on exploring the effects of different substituents on the peripheral phenyl rings and linkers, as well as investigating the steric and electronic factors dictated by these substitution patterns.

Researchers have synthesized and evaluated a wide range of derivatives with various substituents on the N-phenyl ring. These substituents include:

Electron-donating groups: such as methoxy (B1213986) (-OCH3) and methyl (-CH3)

Electron-withdrawing groups: such as nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) nih.govglobalresearchonline.net

The nature and position of these substituents have been shown to have a significant impact on the biological activity. For instance, in some series of thiazole derivatives, the presence of an electron-withdrawing group on the phenyl ring was found to enhance anticancer or antimicrobial activity. nih.govnih.gov In other cases, electron-donating groups led to improved potency. tandfonline.com The optimal substituent often depends on the specific biological target and the nature of its binding site.

The steric and electronic properties of the substituents on the N-phenyl ring play a crucial role in determining the biological activity of this compound derivatives.

Steric Factors: The size and shape of the substituents can influence the binding affinity of the molecule to its target. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket. Conversely, in some cases, a bulky group may be necessary to fill a specific hydrophobic pocket in the active site, thereby increasing binding affinity. For example, it has been noted that an ortho-positioned methyl group on an aryl ring can lead to a favorable conformational change when bound to a target. mdpi.com

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the physicochemical properties of the substituents with the observed biological activity. researchgate.net These studies have helped to identify the key steric and electronic parameters that are important for activity, providing valuable guidance for the design of new and improved derivatives.

Comparative SAR with Other Halogenated and N-Substituted Thiazolamines to Understand Structural Requirements

For example, by comparing the activity of 4-chloro derivatives with their 4-bromo or 4-fluoro counterparts, researchers can assess the impact of the specific halogen on the interaction profile. In some cases, bromo-substituted compounds have shown the best activity, while in others, chloro substitution has been more favorable. nih.gov

Similarly, comparing N-phenyl derivatives with N-alkyl or other N-aryl derivatives can reveal the importance of the phenyl ring for activity. The replacement of the N,N-dimethyl group with a phenyl ring in certain thiazole moieties has been shown to be essential for their activity. nih.gov These comparative studies are crucial for defining the optimal structural features required for a desired biological effect.

CompoundR1R2Biological Activity
Derivative AClPhenylPotent anti-inflammatory
Derivative BBrPhenylModerate anti-inflammatory
Derivative CClMethylWeak anti-inflammatory

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Potential Molecular Interaction Mechanisms at a Receptor/Enzyme Level

The ultimate goal of SAR studies is to elucidate the molecular interaction mechanisms of a compound at its biological target. For this compound derivatives, various techniques have been employed to understand how these molecules interact with their target receptors or enzymes.

Molecular docking studies are computational methods that predict the preferred binding mode of a ligand to a receptor. nih.gov These studies have been used to visualize the potential interactions between this compound derivatives and their targets, highlighting the key amino acid residues involved in binding. These studies often suggest that the thiazole ring and its substituents form a network of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the active site. nih.gov

Enzyme inhibition assays are experimental techniques used to measure the ability of a compound to inhibit the activity of a specific enzyme. nih.gov By testing a series of derivatives with varying substituents, researchers can identify the structural features that are critical for inhibitory activity.

X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand-protein complex, offering a detailed view of the binding interactions. While such data for this compound itself may be limited, related structures provide valuable insights into how the thiazole scaffold interacts with biological targets. mdpi.com

Through a combination of these computational and experimental approaches, a clearer picture of the molecular interaction mechanisms of this compound derivatives is emerging, paving the way for the design of next-generation therapeutic agents with improved efficacy and selectivity.

Advanced Applications and Future Directions in Chemical Synthesis and Design

Role as Versatile Building Blocks in Complex Organic Synthesis

The 4-chloro-N-phenylthiazol-2-amine scaffold is a highly adaptable component in the synthesis of elaborate organic molecules. Its utility stems from the ability of the 2-aminothiazole (B372263) core to be readily integrated with other molecular fragments, leading to compounds with significant structural and functional diversity.

A prominent strategy in modern medicinal chemistry involves the creation of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked to generate a single entity. This approach aims to access novel chemical space and explore synergistic effects. The 4-arylthiazol-2-amine skeleton is a popular choice for such endeavors.

Researchers have successfully synthesized a variety of hybrid compounds by combining the thiazole (B1198619) nucleus with other heterocyclic systems. For instance, hybrid molecules incorporating pyrazinamide, a first-line antitubercular drug, with a 4-phenylthiazol-2-amine scaffold have been designed and prepared. nih.gov In one study, eighteen such hybrid compounds were synthesized, with 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide emerging as a particularly notable derivative. nih.gov

Another approach involves the reaction of 4-arylthiazol-2-amines with various aldehydes and thioglycolic acid to produce thiazolyl-substituted thiazolidinones. researchgate.net A series of 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones were synthesized through a multi-step process starting from the cyclocondensation of 2-amino-4-phenylthiazole (B127512) with different carbaldehydes. researchgate.net Similarly, the thiazole framework has been linked to pyran rings, yielding compounds like 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile. nih.govmdpi.com The synthesis of these hybrids often involves multi-component reactions or sequential additions that build complexity from the foundational thiazole structure.

The following table summarizes examples of hybrid molecules synthesized using the aminothiazole scaffold.

Table 1: Examples of Synthesized Hybrid Molecules
Thiazole Precursor Linked Heterocycle Resulting Hybrid Class
4-Arylthiazol-2-amine Pyrazinamide Pyrazinamide-Thiazole Hybrids nih.gov
4-(4-chlorophenyl)thiazol-2-amine Thiazolidinone Thiazolyl-Thiazolidinones researchgate.net
2-Amino-4-phenylthiazole Pyran Thiazolyl-Pyrans mdpi.com
Thiazolyl-pyrazoline Thiophene Thiazolyl-Pyrazoline-Thiophene Hybrids
2-Amino-4-chlorophenol Oxadiazole Oxadiazole-Phenol Hybrids nih.gov

Beyond simple hybrids, this compound and its derivatives are instrumental in constructing more complex polyheterocyclic systems. These systems, containing multiple fused or linked heterocyclic rings, offer a higher degree of structural diversity and three-dimensionality.

Synthetic routes often utilize the reactivity of the 2-amino group or the C5 position of the thiazole ring. For example, the synthesis of thiazolyl-pyrazolines has been achieved through the cyclization of pyrazoline derivatives with phenacyl bromide. nih.gov In these reactions, the thioamide functionality of a precursor reacts with phenacyl bromide to form the thiazole ring, effectively linking it to the existing pyrazoline system. nih.gov This methodology has been extended to create thiophene-coupled thiazolyl-pyrazoline hybrids. nih.gov

Further synthetic elaborations include the reaction of 2-aminothiazoles with reagents like chloroacetyl chloride, followed by substitution with various amines to build larger, more complex structures. researchgate.net For example, 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can be synthesized and subsequently reacted with amines like morpholine. researchgate.net Other intricate systems, such as dihydrobenzo[e] nih.govresearchgate.netpitt.eduoxazaphosphinine 2-sulfides, have been prepared using a two-step process where a 2-chloro-substituted phosphinine intermediate is reacted with various heterocyclic amines. researchgate.net These strategies underscore the role of the aminothiazole core as a linchpin in assembling diverse and complex polyheterocyclic architectures.

Development of Chemical Probes for Investigating Biological Pathways (without clinical or efficacy claims)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, thereby enabling the study of their function within complex biological systems. pitt.edu The development of effective probes is crucial for chemical biology, as they serve as tools to interrogate biological pathways and can provide proof-of-concept for new therapeutic strategies. pitt.eduscispace.com

Derivatives of this compound represent a promising scaffold for the development of such chemical probes. The synthetic tractability of the aminothiazole core allows for the systematic modification of its structure, which is a key requirement for optimizing a probe's potency and selectivity. By altering substituents on the phenyl ring or modifying the exocyclic amino group, libraries of analogues can be generated and screened for interaction with specific targets.

For example, the development of fluorescent probes is a major area of interest. A probe's design often involves linking a specific recognition unit (the "warhead") to a fluorophore. The unique dual nucleophilic and electrophilic reactivity of certain sulfur-containing compounds has been exploited to design probes for specific molecules like hydrogen polysulfides (H₂Sₙ). nih.gov While not directly demonstrated for this compound itself, its structure is amenable to the attachment of fluorophores or reactive groups that could sense specific analytes or bind to target proteins, allowing for visualization of biological processes without making any claims of efficacy.

Strategies for Asymmetric Synthesis of Chiral Derivatives

Chirality is a fundamental aspect of molecular recognition in biological systems. The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal chemistry and chemical synthesis. While the parent this compound is achiral, its derivatives can possess chiral centers, axes, or planes. Developing strategies for the asymmetric synthesis of such chiral derivatives is an important future direction.

Several established asymmetric synthesis methodologies could be adapted for this purpose:

Asymmetric Amide Formation : The exocyclic amine of the title compound can be acylated with chiral carboxylic acids. The use of modern, racemization-free coupling reagents is critical for preserving the stereochemical integrity of the chiral acid. rsc.org A review of recent advances highlights various reagents like T3P and EDC that facilitate the synthesis of enantioselective amides and peptides. rsc.org

Catalytic Asymmetric Reactions : Chiral catalysts can be employed to induce stereoselectivity. For instance, chiral N-heterocyclic carbenes (NHCs) have been used for the kinetic resolution of planar chiral amines and carbonitriles. nih.gov Similarly, bifunctional catalysts, such as tertiary amine-squaramides, have proven effective in catalyzing asymmetric Michael addition/intramolecular cyclization reactions to construct chiral chromene derivatives. nih.gov These catalytic systems could potentially be applied to reactions involving derivatives of this compound.

Use of Chiral Auxiliaries : Chiral auxiliaries, often derived from natural sources like amino acids, can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. Strategies using chiral amides derived from C2-symmetric pyrrolidines have been developed for asymmetric cycloaddition reactions. researchgate.net

Exploration of Novel Reaction Pathways and Methodological Advancements for Thiazole Chemistry

Continual innovation in synthetic methodology is essential for expanding the chemical space accessible from a given scaffold. For thiazole chemistry, researchers are actively exploring novel reaction pathways to improve efficiency, yield, and structural diversity.

One area of advancement is the development of one-pot, multi-component reactions. A catalyst-free, one-pot reaction has been reported for the synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines from an aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in good yields. mdpi.com This approach streamlines the synthetic process by avoiding the isolation of intermediates.

Another methodological advancement involves the sequential modification of the thiazole core. For example, thioureido acids can be prepared and then reacted with bromoacetophenones to yield 4-arylthiazole derivatives. mdpi.com The resulting products can be further modified, such as by cyclization with monochloroacetic acid to form a thiazolone ring, which can then be condensed with various aromatic aldehydes to introduce further diversity. mdpi.com These multi-step synthetic sequences demonstrate the versatility of the thiazole ring in planned, stepwise constructions of complex molecules. mdpi.com

Computational Design of Next-Generation Analogues and Lead Structures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the rational design of next-generation analogues of this compound with potentially enhanced properties.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. This approach has been used to guide the design of hybrid molecules. For example, in a study on pyrazinamide-thiazole hybrids, molecular docking suggested that the compounds might target the mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH). nih.gov Similarly, docking studies on novel thiazol-2-amine derivatives helped to suggest potential binding modes within the active sites of enzymes like Enoyl ACP reductase. nih.gov

Structure-based design is another powerful strategy. Researchers have designed novel 2-amino-4-phenylthiazole derivatives based on the structural characteristics of known inhibitors like crizotinib (B193316). researchgate.net By analyzing the cocrystal structure of crizotinib bound to its target (c-Met), new compounds were designed to retain key hydrogen bonding interactions while exploring new chemical space to improve activity. researchgate.net Computational tools are also used to predict drug-likeness properties (e.g., molecular weight, logP, polar surface area) early in the design process, helping to prioritize which analogues to synthesize. researchgate.netthesciencein.org This synergy between computational design and synthetic execution accelerates the discovery of new lead structures.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N-phenylthiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodology:

  • Hantzsch Thiazole Synthesis : Cyclocondensation of 4-chloroaniline with α-bromoketones or thiourea derivatives under reflux in ethanol or DMF, with potassium carbonate as a base. Yield optimization requires temperature control (80–100°C) and reaction time (6–12 hours) .
  • Cyclization of Precursors : Use POCl₃ as a cyclizing agent for thiourea intermediates (e.g., reaction with 4-chlorophenyl isothiocyanate) under anhydrous conditions .
  • Purification : Recrystallization from DMSO/water (2:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

Q. How can the structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodology:

  • NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 6.8 ppm for thiazole NH) and ¹³C NMR (C-Cl at ~125 ppm) .
  • Mass Spectrometry : Observe molecular ion peaks (e.g., [M+H]⁺ at m/z 240.75) and fragmentation patterns (e.g., loss of Cl or phenyl groups) for structural validation .
  • X-ray Crystallography : Use SHELX software for single-crystal structure determination (e.g., space group P2₁/c, bond angles <110° for thiazole ring) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodology:

  • Density Functional Theory (DFT) : Apply B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Thermochemical Analysis : Use gradient-corrected functionals (e.g., B97-3c) to predict thermodynamic stability (ΔG < 0 for cyclization reactions) .

Q. How can contradictory biological activity data for thiazol-2-amine derivatives be resolved in structure-activity relationship (SAR) studies?

Methodology:

  • Substituent Effects : Compare MIC values (e.g., 0.78 μg/mL for M. tuberculosis with 4-fluorophenyl vs. >10 μg/mL for methyl derivatives) to identify substituent-driven activity trends .
  • Assay Validation : Replicate assays under standardized conditions (e.g., Microplate Alamar Blue at pH 7.0) to minimize variability in IC₅₀ measurements .

Q. What strategies are effective for resolving discrepancies in crystallographic and spectroscopic data during structural elucidation?

Methodology:

  • Cross-Validation : Compare X-ray-derived bond lengths (e.g., C-S = 1.72 Å) with DFT-calculated geometries .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₀H₈ClN₂S vs. observed m/z 239.0094) .

Q. How can SAR studies be designed to explore the bioactivity of this compound derivatives against resistant bacterial strains?

Methodology:

  • Hybrid Scaffolds : Synthesize pyrazinamide-thiazole hybrids (e.g., 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) to enhance antimycobacterial activity (MIC = 0.78 μg/mL) .
  • Enzyme Docking : Use AutoDock Vina to model interactions with M. tuberculosis FabH (ΔG = −9.2 kcal/mol for binding) .

Q. What are the stability challenges of this compound under varying pH and solvent conditions?

Methodology:

  • Degradation Studies : Monitor decomposition via HPLC in acidic (pH 2.0) or basic (pH 10.0) buffers; observe 90% stability in ethanol at 25°C over 24 hours .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset at ~200°C) .

Q. How can synergistic effects between this compound and existing drugs be evaluated for enhanced therapeutic profiles?

Methodology:

  • Checkerboard Assays : Test combinations with pyrazinamide against M. tuberculosis (FIC index <0.5 indicates synergy) .
  • Cytotoxicity Screening : Use HepG2 cells (CC₅₀ >20 μM) to confirm selectivity .

Q. What crystallographic challenges arise in resolving the 3D structure of halogenated thiazol-2-amine derivatives?

Methodology:

  • Twinned Data Handling : Apply SHELXL TWIN commands for twinned crystals (e.g., Hooft parameter >0.45) .
  • Recrystallization : Optimize solvent systems (e.g., DMF/water) to grow high-quality crystals .

Q. Which advanced NMR techniques are critical for analyzing dynamic molecular interactions of this compound in solution?

Methodology:

  • NOESY : Detect through-space interactions between the thiazole NH and aromatic protons (≤4 Å) .
  • ¹H-¹³C HSQC : Assign quaternary carbons (e.g., C2-thiazole at δ 165 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.